molecular formula C10H17F3N2O4S B6785610 N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide

Cat. No.: B6785610
M. Wt: 318.32 g/mol
InChI Key: PFEURYDBDSIPOW-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide is a synthetic compound characterized by the presence of an oxetane ring, a sulfonamide group, and a trifluoromethyl group

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O4S/c11-10(12,13)9(15-1-3-18-4-2-15)5-14-20(16,17)8-6-19-7-8/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEURYDBDSIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2COC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide typically involves multiple steps. One common approach is the formation of the oxetane ring through intramolecular cyclization. This can be achieved by cyclizing a precursor containing a suitable leaving group and a nucleophile under basic conditions . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of the oxetane ring produces alcohols or ethers .

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